Isoprogesterone

Stereochemistry Progestogenic Activity SAR

Procure Isoprogesterone (CAS 2000-66-0), the official European Pharmacopoeia reference standard for Progesterone EP Impurity M. This 17α-epimer of progesterone is devoid of progestogenic activity, making it the definitive negative control in receptor-binding assays and a critical substrate in cardenolide biosynthesis research. Unlike generic progesterone or 17α-hydroxyprogesterone, Isoprogesterone provides stereochemical specificity essential for impurity identification, mass spectrometry method validation, and plant biochemistry pathway studies. Available in high purity (≥98%) for analytical and research applications.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 2000-66-0
Cat. No. B057192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprogesterone
CAS2000-66-0
Synonyms17α-Pregn-4-ene-3,20-dione;  17-Isoprogesterone;  Isoprogesterone
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21+/m0/s1
InChIKeyRJKFOVLPORLFTN-HXIANDDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoprogesterone (CAS 2000-66-0) Technical Baseline for Research and Analytical Procurement


Isoprogesterone (CAS 2000-66-0), also known as 17α-progesterone or (17α)-Pregn-4-ene-3,20-dione, is a synthetic C21-steroid with a molecular weight of 314.46 g/mol . It is a stereoisomer of the endogenous hormone progesterone, differing in the spatial orientation of the C17 acetyl group [1]. While structurally similar, this compound is functionally distinct and is not an active pharmaceutical ingredient. Its primary commercial and scientific relevance lies in its role as a European Pharmacopoeia (EP) reference impurity (Progesterone EP Impurity M) for quality control and as a key intermediate in plant cardenolide biosynthesis research [2].

Why Generic Progesterone or 17α-Hydroxyprogesterone Cannot Substitute for Isoprogesterone


Procurement of a generic 'progesterone' or a structurally similar analog like '17α-hydroxyprogesterone' in place of Isoprogesterone is invalid due to fundamental differences in stereochemical identity and biological function. Isoprogesterone is the specific 17α-epimer of progesterone [1]. This single stereochemical change results in a molecule that has been determined to be devoid of progestogenic activity, a property that is essential for the function of both progesterone and 17α-hydroxyprogesterone [2][3]. Furthermore, while 17α-hydroxyprogesterone is a key intermediate in human steroidogenesis and has pharmacological activity, Isoprogesterone is primarily a plant-derived biosynthetic intermediate or an impurity [4]. The analytical and functional contexts for these compounds are entirely distinct, requiring Isoprogesterone for its specific, non-active applications.

Isoprogesterone (CAS 2000-66-0) Quantified Evidence for Comparator-Based Selection


Stereochemical Inactivity: A Binary Differentiator from Progesterone and 19-Norprogesterone

Isoprogesterone's primary quantifiable differentiator is its binary lack of progestogenic activity compared to its active stereoisomer (progesterone) and analog (19-norprogesterone). Subsequent investigations revealed that 17-isoprogesterone and its related isomer, 14-iso-17-isoprogesterone, are devoid of progestogenic activity [1][2]. This was discovered in contrast to the high potency of 19-norprogesterone, which was, at the time of this discovery, the most potent progestogen known [2].

Stereochemistry Progestogenic Activity SAR Comparative Endocrinology

Analytical Distinction: Mass Spectrometric Fingerprint vs. Progesterone

Mass spectrometry provides a clear analytical fingerprint that differentiates Isoprogesterone from its active isomer, progesterone. The presence of the 17α-acetyl group in Isoprogesterone causes an intensive rupture of the 15–16 and 13–17 bonds, resulting in the formation of diagnostic ions at m/e 244 and 71 (or 85) [1]. This fragmentation pattern is distinct from that of progesterone.

Mass Spectrometry Analytical Chemistry Steroid Analysis Chromatography

Solubility Profile: A Parameter for Formulation and Handling Decisions

Quantitative solubility data informs handling and formulation. Isoprogesterone has a predicted aqueous solubility of 9.4e-3 g/L at 25°C, which is considered practically insoluble [1]. Its solubility in organic solvents like methanol is also limited ('slightly soluble') .

Solubility Physicochemical Properties Formulation Pre-formulation

Validated Research and Industrial Use Cases for Isoprogesterone (CAS 2000-66-0)


Analytical Reference Standard for Pharmaceutical Quality Control (QC)

Isoprogesterone is the official European Pharmacopoeia (EP) reference standard for Progesterone EP Impurity M. Its primary and most well-defined use is as a high-purity analytical standard for the identification, quantification, and control of this specific stereoisomeric impurity in progesterone active pharmaceutical ingredient (API) and drug products, as evidenced by its use in mass spectrometry-based identification and its commercial availability as a certified impurity standard .

Negative Control in Progestin Bioactivity Assays

Given its documented lack of progestogenic activity , Isoprogesterone serves as an ideal negative control in cell-based or receptor-binding assays designed to screen for or characterize the activity of novel progestins or anti-progestins. It allows researchers to establish a baseline of zero activity, ensuring that any observed signal from a test compound is specific and not due to non-steroidal effects.

Mechanistic Probe in Plant Cardenolide Biosynthesis Research

In plant biochemistry, Isoprogesterone is a confirmed intermediate in the biosynthesis of cardenolides, a class of cardiac-active compounds . It is the direct product of the enzyme Δ5-3β-hydroxysteroid dehydrogenase (3βHSD) acting on pregnenolone . Researchers studying this pathway use Isoprogesterone as a substrate to characterize the activity and kinetics of downstream enzymes like Δ5-3-ketosteroid isomerase (3KSI) [3]. Its use in these studies is validated by quantitative enzyme assays and gene expression analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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